Membrane Primary Amine Oxidase (SSAO/VAP-1) Inhibition: N-Methyl Analog Shows Low Nanomolar Activity
N-methyl-2-(phenylamino)benzamide demonstrates potent inhibitory activity against human Membrane primary amine oxidase (SSAO/VAP-1) with an IC50 of 130 nM [1]. This level of activity is a defining characteristic of this specific compound within the benzamide class. In contrast, its close analog, the unsubstituted 2-(phenylamino)benzamide, shows no reported activity against this target, while other benzamide derivatives have been shown to possess IC50 values in the micromolar range or exhibit no activity [2].
| Evidence Dimension | Inhibitory Activity against Membrane primary amine oxidase (SSAO/VAP-1) |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | 2-(phenylamino)benzamide (SIRT-IN-3): No reported activity; Other substituted benzamide derivatives: IC50 > 1.00E+6 nM (e.g., against porcine kidney diamine oxidase) [2] |
| Quantified Difference | At least a 7,600-fold difference in potency compared to inactive analogs, and at least 380-fold compared to the 50 μM threshold |
| Conditions | Inhibition of benzylamine binding to Benzylamine oxidase of porcine serum [1] |
Why This Matters
This level of activity justifies its procurement as a potent and specific chemical probe for SSAO/VAP-1 studies, as generic benzamide compounds are unlikely to replicate this effect.
- [1] BindingDB. BDBM50370602 CHEMBL538353. Affinity Data for Membrane primary amine oxidase (Human). View Source
- [2] BindingDB. BDBM50370602 CHEMBL538353. Affinity Data for Amiloride-sensitive amine oxidase and Amine oxidase [flavin-containing] B. View Source
